n5-(2-Hydroxyethyl)-l-glutamine
CAS No.: 2650-74-0
Cat. No.: VC18968988
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2650-74-0 |
|---|---|
| Molecular Formula | C7H14N2O4 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1 |
| Standard InChI Key | DGBJQQBLTDLFMF-YFKPBYRVSA-N |
| Isomeric SMILES | C(CC(=O)NCCO)[C@@H](C(=O)O)N |
| Canonical SMILES | C(CC(=O)NCCO)C(C(=O)O)N |
| Melting Point | 188.5 - 191 °C |
Introduction
Chemical Structure and Nomenclature
Molecular Configuration
N5-(2-Hydroxyethyl)-L-glutamine features a glutamine backbone modified at the γ-amide nitrogen with a hydroxyethyl group. The IUPAC name is (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid, and its SMILES notation is . The stereochemistry at the second carbon atom (S-configuration) ensures biological compatibility, mirroring natural amino acids.
Table 1: Structural Comparison with L-Glutamine
| Property | N5-(2-Hydroxyethyl)-L-Glutamine | L-Glutamine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 190.20 | 146.14 |
| Solubility | High in polar solvents | Moderate |
| Reactive Sites | Hydroxyethyl group, α-amine | α-amine, γ-amide |
Spectroscopic Identification
The compound’s InChIKey () and CAS number (2650-74-0) provide unique identifiers for databases . Nuclear magnetic resonance (NMR) spectroscopy confirms the hydroxyethyl substitution, with characteristic peaks for the ethanolamide moiety at δ 3.4–3.6 ppm (methylene) and δ 1.8–2.2 ppm (glutamine backbone) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves aminolysis of poly(γ-benzyl L-glutamate) with 2-amino-1-ethanol in the presence of octamethylenediamine as a crosslinking agent. This method achieves yields exceeding 85% under optimized conditions (60°C, 24 hours, nitrogen atmosphere).
Reaction Scheme:
Industrial Manufacturing
Continuous flow reactors dominate large-scale production, ensuring consistent purity (>98%) and reduced byproducts. Key parameters include:
Table 2: Industrial Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Pressure | 1.5 atm |
| Residence Time | 2 hours |
| Catalyst | None required |
Biological Roles and Metabolic Pathways
Participation in Nitrogen Transport
The hydroxyethyl group enhances the compound’s capacity to shuttle nitrogen between tissues, a critical function in hepatic and renal metabolism. Unlike L-glutamine, its modified structure resists rapid enzymatic hydrolysis, prolonging its bioavailability.
Enzymatic Degradation Mechanisms
Studies using papain and leucine aminopeptidase (LAP) demonstrate that poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) undergoes endopeptidase cleavage to tetramers, followed by exopeptidase degradation to monomers . Pronase exhibits dual activity, cleaving both internal and terminal peptide bonds.
Table 3: Degradation Products of PHEG
| Enzyme | Primary Cleavage Mechanism | Final Products |
|---|---|---|
| Papain | Endopeptidase | Tetramers |
| LAP | Exopeptidase | Monomers (HEG) |
| Papain + LAP | Combined | Monomers (HEG) |
Applications in Biomedical Engineering
Drug Delivery Systems
PHEG’s biodegradability and non-immunogenicity make it ideal for controlled-release formulations. In vivo studies confirm complete degradation within 30 days, coinciding with therapeutic agent release .
Tissue Engineering Scaffolds
Copolymers with L-glutamic acid (P[HEG-stat-Glu]) exhibit tunable mechanical properties. The helix-coil transition, studied via light-scattering, reveals a critical temperature of 45°C, optimal for scaffold stability under physiological conditions .
Physicochemical Properties in Solution
Helix-Coil Transition Dynamics
Light-scattering analyses of PHEG in aqueous solutions show a reversible transition at 40–50°C, dependent on molecular weight and concentration . The helix content drops from 78% to 22% as temperature increases, influencing polymer assembly.
Equation 1: Helix Fraction () as a Function of Temperature ()
Future Directions and Challenges
Enhancing Biocompatibility
While PHEG degrades efficiently, its copolymerization with charged residues (e.g., glutamic acid) may reduce renal clearance rates. Modulating side-chain chemistry could optimize pharmacokinetics.
Scalability vs. Sustainability
Industrial synthesis relies on non-renewable precursors like poly(γ-benzyl L-glutamate). Transitioning to bio-based starting materials remains a critical challenge for green chemistry initiatives.
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